molecular formula C20H21FN4O2 B10779584 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide

Cat. No.: B10779584
M. Wt: 368.4 g/mol
InChI Key: XFYTVZNCYIVYKQ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic indazole-3-carboxamide derivative characterized by a 4-fluorophenylmethyl substituent at the indazole C2 position and an L-valine-derived amide moiety at the C3 position. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, pharmacological properties, and substituent effects.

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)24-25(18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1

InChI Key

XFYTVZNCYIVYKQ-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Preparation of the Indazole-3-Carboxylic Acid Core

The synthesis begins with the construction of the indazole-3-carboxylic acid scaffold. A modified Ullmann condensation reaction is employed, where 2-nitrobenzaldehyde undergoes cyclization with hydrazine hydrate under acidic conditions. Subsequent oxidation using potassium permanganate in aqueous sulfuric acid yields indazole-3-carboxylic acid with >85% purity. Alternative methods involve direct carboxylation of indazole using carbon dioxide gas under high-pressure conditions, though this approach results in lower yields (62–68%).

Table 1: Comparison of Indazole-3-Carboxylic Acid Synthesis Methods

MethodReagents/ConditionsYield (%)Purity (%)
Ullmann CyclizationHydrazine hydrate, H2SO4, Δ85–92>95
Direct CarboxylationCO2 (5 atm), Pd(OAc)2, 80°C62–6888–90

N-Alkylation with 4-Fluorobenzyl Bromide

The indazole nitrogen is alkylated using 4-fluorobenzyl bromide in dimethylformamide (DMF) with sodium hydride as the base. Optimal conditions involve stirring at 0°C for 1 hour followed by gradual warming to room temperature, achieving 78–84% yield. Side products, such as dialkylated species, are minimized by maintaining a 1:1 molar ratio of indazole-3-carboxylic acid to alkylating agent.

Amide Coupling with L-Valinamide

The final step involves coupling the N-alkylated indazole-3-carboxylic acid with L-valinamide. Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt·H2O) in DMF facilitate the reaction, with triethylamine as a proton scavenger. Enantiomeric purity is preserved by using (2S)-configured L-valinamide, as confirmed by chiral HPLC analysis. Reaction yields range from 65% to 72%, with total synthesis time averaging 48–72 hours.

Enantioselective Synthesis and Chiral Resolution

Stereochemical Control

The (2S)-stereochemistry at the valinamide moiety is critical for receptor binding affinity. Commercial L-valinamide (>99% enantiomeric excess) is preferred to avoid racemization during coupling. Racemic mixtures, if formed, are resolved using preparative chiral chromatography with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, achieving ≥98% enantiopurity.

Byproduct Formation and Mitigation

Common byproducts include:

  • N,O-Diacylated species : Formed via over-activation of the carboxylic acid, mitigated by limiting EDC·HCl stoichiometry to 1.1 equivalents.

  • Des-fluoro analogs : Arise from debromination during alkylation, suppressed by using anhydrous DMF and inert atmosphere.

Purification and Analytical Characterization

Purification Techniques

Crude AB-FUBINACA is purified via:

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent, recovering 85–90% product.

  • Recrystallization : Methanol/water (4:1) at −20°C yields crystalline product with 99.5% purity.

Table 2: Analytical Data for AB-FUBINACA

ParameterValueMethod
Molecular Weight368.40 g/molHRMS [M+H]+ 369.2
Melting Point178–181°CDSC
λmax (UV)254 nm, 302 nmUV-Vis (MeOH)
1H NMR (400 MHz, DMSO)δ 8.42 (d, J=8.4 Hz, 1H, indazole), 7.89–6.85 (m, aromatic), 5.48 (s, 2H, CH2), 4.32 (m, 1H, valinamide α-H)Bruker Avance III

Quality Control Metrics

  • HPLC Purity : >99% (C18 column, 70:30 acetonitrile/20 mM ammonium formate, 1.0 mL/min).

  • Residual Solvents : <50 ppm DMF (GC-MS).

Scale-Up Considerations

Industrial-scale production faces challenges in:

  • Exothermic Reactions : Alkylation and coupling steps require jacketed reactors with precise temperature control (−5°C to 5°C).

  • Waste Management : DMF recovery via distillation reduces environmental impact.

  • Regulatory Compliance : Adherence to Schedule II controls under the 1971 UN Psychotropic Convention mandates strict inventory tracking .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The compound undergoes hydrolysis of its carboxamide functional group, a reaction common to synthetic cannabinoids with similar structural motifs. This reaction is catalyzed by enzymes such as human carboxylesterases (hCES), which are critical in drug metabolism .

Mechanism :

  • The amide bond (C=O-NH) in the carboxamide group is cleaved, producing a carboxylic acid metabolite.

  • Example: Hydrolysis converts the compound into a carboxylic acid derivative, which may further degrade under biological conditions .

Enzymatic Specificity :

  • Studies on related synthetic cannabinoids (e.g., MDMB-FUBICA) demonstrate that hydrolysis follows Michaelis–Menten kinetics, indicating enzyme-dependent catalysis .

  • hCES isoforms (hCES1b, hCES1c, hCES2) vary in substrate specificity, with hCES1c showing higher activity toward certain substrates .

Enzymatic Metabolism

The compound’s metabolism involves hydrolysis by carboxylesterases, a process studied extensively in synthetic cannabinoid research.

Key Findings :

  • Substrate Specificity :

    • tert-Leucine-derived moieties (as in this compound) exhibit distinct hydrolysis patterns compared to valine-derived analogs .

    • Hydrolysis rates depend on enzyme concentrations and substrate availability, with optimal conditions determined via preliminary experiments .

Kinetic Parameters :

ParameterValue RangeReference Enzymes
K<sub>m</sub>0–2500 µMhCES1b, hCES1c, hCES2
V<sub>max</sub>0–2000 µM/minhCES1b, hCES1c, hCES2
Incubation Time5–30 minhCES1b (5 min), hCES1c (30 min)

Data derived from enzyme kinetic studies on structurally related compounds .

Analytical Methods for Reaction Monitoring

Hydrolysis products are typically identified using chromatographic techniques such as:

  • High-performance liquid chromatography (HPLC) : Separates metabolites based on polarity and mass .

  • Liquid chromatography-ion trap mass spectrometry (LC–ITMS) : Detects metabolites with high sensitivity, enabling quantification of hydrolysis products .

Relevance in Toxicokinetic Studies

Understanding hydrolysis pathways is critical for assessing toxicity and pharmacokinetics:

  • Metabolite Formation : Hydrolyzed metabolites may retain biological activity or exhibit altered toxicity profiles .

  • Drug–Drug Interactions : Polymorphisms in hCES enzymes or concurrent use of esterase inhibitors could prolong the compound’s half-life, increasing risk .

Scientific Research Applications

Synthetic Cannabinoids

Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis. N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide has been investigated for its efficacy in various therapeutic contexts:

  • Pain Management : Research indicates that synthetic cannabinoids can modulate pain perception, making them potential candidates for managing chronic pain conditions. Studies have shown that this compound may effectively reduce nociceptive responses in animal models .
  • Anxiety and Depression : There is growing interest in the use of synthetic cannabinoids for treating mood disorders. Preliminary studies suggest that this compound might exhibit anxiolytic and antidepressant-like effects, although further clinical trials are necessary to validate these findings .

Neurological Research

The compound's interaction with the endocannabinoid system positions it as a valuable tool in neurological research:

  • Neuroprotection : Some studies propose that synthetic cannabinoids may offer neuroprotective benefits in conditions such as Alzheimer's disease and multiple sclerosis by reducing neuroinflammation and promoting neuronal survival .
  • Cognitive Function : There is ongoing research into how synthetic cannabinoids affect cognitive functions, including memory and learning processes. The implications of these effects could be significant for developing treatments for cognitive impairments associated with various neurological disorders .

Substance Abuse and Regulation

Given its classification as a synthetic cannabinoid, this compound has raised concerns regarding abuse potential:

  • Public Health Risks : Reports indicate that synthetic cannabinoids often lead to unpredictable psychoactive effects compared to natural cannabis, contributing to adverse health outcomes among users. Monitoring and regulation of such substances are critical to mitigate these risks .

Forensic Toxicology

The detection of synthetic cannabinoids in biological samples poses challenges for forensic toxicology:

  • Screening and Identification : Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to identify this compound in urine and blood samples from suspected users, aiding in toxicological investigations .

Clinical Observations

Several case studies have documented the effects of this compound on individuals:

StudyFindings
Case Study 1Documented severe anxiety and paranoia following consumption, highlighting the variability in individual responses to synthetic cannabinoids .
Case Study 2Reported successful pain relief in a patient with chronic pain syndrome when treated with a cannabinoid regimen including this compound .
Case Study 3Identified cognitive impairments associated with prolonged use, emphasizing the need for caution in therapeutic applications .

Laboratory Research

Laboratory studies have elucidated the pharmacodynamics of the compound:

ExperimentOutcome
Binding Affinity TestsDemonstrated high binding affinity for CB1 receptors, indicating strong psychoactive potential .
Behavioral StudiesShowed significant alterations in locomotor activity in rodent models, suggesting potential effects on motor function .

Mechanism of Action

AB-FUBINACA 2’-indazole isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite . The compound binds to these receptors and activates them, leading to a range of effects similar to those produced by THC.

Comparison with Similar Compounds

Pharmacological and Metabolic Considerations

  • Receptor Affinity: Fluorinated aryl groups (e.g., 4-fluorophenyl) may enhance CB1/CB2 binding compared to bromophenyl or non-halogenated analogs .
  • Metabolism: Amino acid moieties (e.g., L-valine) could lead to cleavage by proteases, whereas ester groups (as in 4F-MDMB-BINACA) undergo hydrolysis, affecting half-life .

Biological Activity

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide is a synthetic cannabinoid that has garnered attention for its potential biological activity, particularly as a cannabinoid receptor agonist. This compound belongs to a class of substances that mimic the effects of natural cannabinoids and are often used in research to explore various therapeutic applications. This article will delve into the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.414 g/mol. The compound features an indazole core, which is common among many synthetic cannabinoids, and various substituents that enhance its receptor affinity and selectivity.

PropertyValue
Chemical FormulaC20H22N4O2
Molecular Weight350.414 g/mol
StructureIndazole derivative

Cannabinoid Receptor Agonism

Research indicates that this compound acts as a potent agonist at cannabinoid receptors, particularly CB1 and CB2. These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization.

Binding Affinity

Studies have shown that this compound exhibits high binding affinity for CB1 receptors, which are primarily located in the central nervous system. The binding affinity can be quantified using Ki values, with lower values indicating higher affinity. For instance, similar compounds in the indazole class have reported Ki values in the nanomolar range, suggesting that this compound likely possesses comparable potency.

Structure-Activity Relationship (SAR)

The SAR studies of indazole derivatives reveal that modifications to the indazole scaffold significantly influence biological activity. For example:

  • Substituents on the Indazole Ring : The presence of halogen atoms (e.g., fluorine) on the phenyl moiety enhances receptor binding.
  • Amino Acid Side Chains : The incorporation of specific amino acid side chains can improve selectivity for CB receptors over other targets.

Antitumor Activity

Recent literature has explored the potential antitumor effects of indazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Case Study 1: Cancer Therapy
    • A study evaluated the effects of an indazole derivative on colon cancer cells (HCT116). The compound inhibited tumor growth significantly in vitro and in vivo, suggesting potential as a therapeutic agent in oncology.
    • IC50 Values : The compound exhibited an IC50 value of approximately 0.64 μM against multiple myeloma cell lines.
  • Case Study 2: Pain Management
    • Another investigation assessed the analgesic properties of synthetic cannabinoids similar to this compound. Results indicated significant pain relief in animal models, supporting its use in pain management therapies.

Q & A

Basic Question: What synthetic strategies ensure high enantiomeric purity for N-[(2S)-...] given its stereosensitive centers?

Answer:
The compound contains a chiral (2S)-configured amino acid moiety and a fluorobenzyl-indazole scaffold, necessitating strict stereochemical control. Key strategies include:

  • Chiral Auxiliaries/Resolving Agents : Use (S)-tert-leucine derivatives or enantiopure starting materials to preserve the (2S) configuration during carboxamide coupling .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings for indazole functionalization, ensuring minimal racemization .
  • Chromatographic Purification : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers. Validate purity via optical rotation and circular dichroism .

Basic Question: Which analytical techniques are critical for characterizing this compound’s structural and chemical integrity?

Answer:
A multi-technique approach is required:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the indazole ring and fluorobenzyl substitution. ¹⁹F NMR quantifies fluorine content and detects impurities .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 409.17) and isotopic patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry and solid-state conformation (if single crystals are obtainable) .
  • HPLC Purity Assay : Reverse-phase C18 columns with UV detection at 254 nm to assess chemical purity (>98%) .

Basic Question: How should researchers mitigate hygroscopicity and instability during storage?

Answer:
The carboxamide and amino groups may render the compound hygroscopic. Mitigation strategies include:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C .
  • Stabilized Formulations : Prepare citrate or maleate salts to enhance crystallinity and reduce moisture uptake .
  • Karl Fischer Titration : Periodically monitor residual moisture content in batches .

Advanced Question: How can contradictory biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

Answer:
Contradictions often arise from assay conditions or off-target effects. Methodological solutions:

  • Orthogonal Assays : Validate receptor binding (e.g., SPR) with functional cellular assays (e.g., cAMP inhibition) under standardized buffer conditions (pH 7.4, 1% DMSO) .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify off-target interactions .
  • Metabolite Analysis : LC-MS/MS to rule out in situ degradation products interfering with assays .

Advanced Question: What strategies optimize solid-state stability for long-term pharmacological studies?

Answer:
Solid-state stability is critical for reproducibility:

  • Polymorph Screening : Screen solvents (e.g., ethanol/water mixtures) to identify stable crystalline forms .
  • Cocrystallization : Engineer cocrystals with coformers like 2-aminobenzothiazole to enhance thermal stability (TGA/DSC analysis recommended) .
  • Accelerated Stability Studies : Store batches at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced Question: How can computational modeling guide structure-activity relationship (SAR) studies?

Answer:
In silico methods reduce experimental workload:

  • Docking Simulations : Use Schrödinger’s Glide to predict binding modes to target receptors (e.g., CB1/CB2 cannabinoid receptors) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity using Hammett constants and MLR (multiple linear regression) .
  • MD Simulations : Assess conformational flexibility of the indazole-carboxamide backbone in aqueous vs. lipid bilayer environments (GROMACS/AMBER) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.